Selamectin is a semi-synthetic avermectin, belonging to the macrocyclic lactone class of compounds. [] (https://www.semanticscholar.org/paper/222589dffe9745da25a5dec23400595f1d1bc435) It is produced through modification of the natural product avermectin, which is derived from the bacterium Streptomyces avermitilis. [] (https://www.semanticscholar.org/paper/11b302369d8e5ad3b64fb8b5d5edea3594fd0729) In scientific research, selamectin has served as a valuable tool for studying parasite control and its effects on various organisms. Its potent antiparasitic properties have made it a subject of investigation for understanding its mechanism of action and potential applications beyond traditional veterinary uses.
Selamectin is classified as a macrocyclic lactone and belongs to the avermectin family. It was developed by Pfizer Inc. through structural modifications of doramectin, another avermectin derivative. The compound is produced via fermentation processes involving genetically modified strains of Streptomyces avermitilis, which enhances its yield and purity compared to traditional methods .
The synthesis of selamectin involves several key steps that transform doramectin into selamectin through chemical modifications. These steps include:
Technical details regarding these processes often involve specific catalysts and reaction conditions that optimize yield and purity.
The molecular formula of selamectin is CHON, with a molecular weight of approximately 358.47 g/mol. The structural configuration includes multiple stereocenters, which are crucial for its biological activity. The compound features a complex arrangement of rings and functional groups that contribute to its interaction with parasitic targets.
The structural representation can be summarized as follows:
The stereochemistry plays a significant role in determining its efficacy against parasites .
Selamectin undergoes various chemical reactions that define its pharmacological properties. Key reactions include:
These reactions are essential for understanding how selamectin exerts its antiparasitic effects and how it is processed within biological systems .
Selamectin's mechanism of action primarily involves binding to specific ion channels in the nervous system of parasites. It acts as an agonist at glutamate-gated chloride channels, leading to:
Research indicates that selamectin exhibits a high affinity for these channels, making it particularly effective against a broad spectrum of parasitic organisms .
These properties are critical for formulating effective pharmaceutical preparations .
Selamectin has significant applications beyond veterinary medicine. Recent studies have explored its potential in treating human diseases caused by mycobacteria, such as Buruli ulcer. Its efficacy against Mycobacterium ulcerans has been documented, suggesting that selamectin may serve as a novel therapeutic agent for this condition . Additionally, ongoing research aims to evaluate its effectiveness against other parasitic infections in humans.
Selamectin (C₄₃H₆₃NO₁₁; molecular weight 769.97 g/mol) is a semisynthetic monosaccharide avermectin derived from the fermentation products of Streptomyces avermitilis. Its structure features a 16-membered macrocyclic lactone ring with a unique cyclohexyl-fused disaccharide system at the C13 position, distinguishing it from other avermectins like ivermectin. Key modifications include an oxime group at C5 and a methylbutenyl side chain at C25, which enhance its lipophilicity and parasiticidal spectrum [1] [7].
The compound exists as a colorless to yellow viscous liquid, insoluble in water but soluble in organic solvents like ethanol and isopropanol. Topical formulations leverage its high octanol-water partition coefficient (log P = 4.5), facilitating skin penetration and sebaceous gland sequestration for prolonged activity [1] [3].
Table 1: Physicochemical Properties of Selamectin
Property | Value |
---|---|
Molecular Formula | C₄₃H₆₃NO₁₁ |
Molecular Weight | 769.97 g/mol |
log P (Octanol-Water) | 4.5 |
Water Solubility | Insoluble |
Primary Functional Groups | Macrocyclic lactone, oxime, disaccharide |
Selamectin was developed through a systematic analog screening program by Pfizer Animal Health (now Zoetis) in the late 1990s. It emerged from efforts to identify macrocyclic lactones with improved safety profiles, particularly for ivermectin-sensitive dog breeds (e.g., Collies) carrying the MDR1 mutation. Pharmacological studies confirmed its safety in these breeds due to reduced neurotoxicity risk compared to ivermectin [1] [6].
Commercialized in 1999 under the brand names Revolution® (US) and Stronghold® (EU), selamectin was the first topical endectocide approved for simultaneous control of internal and external parasites in cats and dogs. Regulatory approvals leveraged data demonstrating efficacy against >30 parasite species, including heartworm larvae, fleas, and mites [3] [9]. In 2017, Zoetis introduced Stronghold® Plus, combining selamectin with the isoxazoline sarolaner to expand tick control capabilities [9].
Table 2: Development Milestones of Selamectin
Year | Event |
---|---|
1990s | Discovery via avermectin analog screening |
1999 | Initial FDA/EMA approval (Revolution®/Stronghold®) |
2000 | Global expansion of veterinary markets |
2017 | Launch of Stronghold® Plus (selamectin/sarolaner) |
Selamectin belongs to the avermectin subclass of macrocyclic lactones (MLs), sharing a core mechanism of action: irreversible binding to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This binding causes chloride ion influx, paralysis, and death of parasites. Unlike ivermectin, selamectin exhibits negligible affinity for mammalian GABA receptors, contributing to its safety margin [1] [7].
Unique among MLs, selamectin shows species-dependent pharmacokinetics: topical application in cats yields plasma concentrations ~50× higher than in dogs due to differences in skin permeability and metabolism. This explains its broader endoparasitic efficacy in felines, notably against Aelurostrongylus abstrusus and Ancylostoma tubaeforme [1]. Additionally, selamectin’s P-glycoprotein substrate affinity is lower than ivermectin’s, reducing neurotoxicity in MDR1 mutant animals [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7